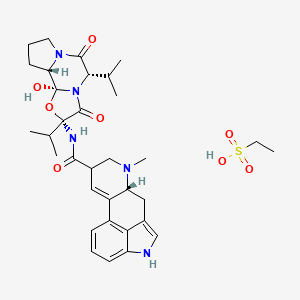

Ecboline ethanesulfonate

CAS No.: 8047-28-7

Cat. No.: VC3229853

Molecular Formula: C33H45N5O8S

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8047-28-7 |

|---|---|

| Molecular Formula | C33H45N5O8S |

| Molecular Weight | 671.8 g/mol |

| IUPAC Name | (6aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;ethanesulfonic acid |

| Standard InChI | InChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5)/t19?,23-,24+,26+,30-,31+;/m1./s1 |

| Standard InChI Key | SWXRNTKMPGEPMV-WKUNPOSJSA-N |

| Isomeric SMILES | CCS(=O)(=O)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

| SMILES | CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

| Canonical SMILES | CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Introduction

Historical Context and Discovery

Origins in Ergot Research

Ergot, a fungal parasite that grows on rye and other grains, has been studied extensively for its diverse alkaloid content. The chemical investigation of ergot dates back to the early 19th century, with Vauquelen conducting one of the earliest chemical studies in 1816. He described isolating a nitrogenous substance which, upon distillation, yielded ammonia and an oil . These early investigations laid the groundwork for the identification of numerous ergot alkaloids in subsequent research.

Initial Isolation of Ecboline

The presence of alkaloids in ergot was conclusively proven by Wenzell in 1864, who isolated two impure substances which he named ergotin and ecboline . This work represented a significant advancement in understanding ergot's composition and was confirmed six years later by Ganzer . Wenzell's initial characterization of ecboline identified it as a nitrogenous compound with potential pharmacological activity, though the isolation methods of the time resulted in products of limited purity.

Chemical Properties and Structure

Ethanesulfonate Salt Formation

Ethanesulfonate salts are formed through the reaction between the basic nitrogen of an alkaloid and ethanesulfonic acid. In the context of ergot alkaloids, ethanesulfonate salts have demonstrated improved stability and crystallization properties. For example, ergotoxine ethanesulfonate was recognized as a standard in the U.S. and British Pharmacopoeias , highlighting the pharmaceutical relevance of such derivatives.

Comparative Properties with Ergotoxine Ethanesulfonate

A comparative analysis with the well-documented ergotoxine ethanesulfonate provides insights into potential properties of ecboline ethanesulfonate:

| Property | Ergotoxine Ethanesulfonate | Ecboline Ethanesulfonate (Inferred) |

|---|---|---|

| Molecular Formula | C37H45N5O8S·C4H12O2 | Based on ecboline structure + C2H6O3S |

| Molecular Weight | 811.99 | Dependent on base alkaloid structure |

| Physical State | Crystalline | Likely crystalline |

| Hazard Class | 6.1(b) | Possibly similar toxicity profile |

| Packaging Group | III | Potentially comparable transportation classification |

Analytical Methods for Characterization

Isolation Techniques

Historical isolation of ergot alkaloids involved extraction with organic solvents followed by purification steps. In more modern approaches, researchers have employed fractional crystallization to separate closely related alkaloids. For example, Smith and Timmis reported obtaining ergotoxine in crystalline form in 1930, noting "The sharp definition of the crystals and the constant specific rotation leaves no doubt concerning the purity of the substance" .

Advanced Purification Methods

The purification of ergot alkaloids has evolved significantly since the initial isolation of ecboline. From the literature, we know that ethanesulfonate salt formation has been used as a purification strategy. In one documented case, researchers were able to isolate 0.32 g of ergocristine, 0.07 g of ergocornine, and 0.035 g of ergocryptine from 0.70 g of ergotoxine ethanesulfonate . Similar approaches might be applicable to ecboline ethanesulfonate.

Historical Pharmacological Context

Controversies in Early Research

The pharmacological characterization of ergot compounds has been complicated by purity issues. For instance, Barger and Dale proved that several supposedly new compounds isolated from ergot were either identical in composition with existing alkaloids or were impure forms . This historical context underscores the importance of rigorous purification and characterization in studying compounds like ecboline ethanesulfonate.

Related Compounds and Derivatives

Relationship to Other Ergot Alkaloids

Ecboline belongs to the broader family of ergot alkaloids, which includes compounds like ergotinine, ergotoxine, ergocornine, ergocryptine, and ergocristine. The latter three were identified as components of what was previously considered pure ergotoxine . This discovery highlights the complexity of ergot alkaloid mixtures and the challenges in isolating individual components.

Ethanesulfonate Derivatives in the Literature

While specific information on ecboline ethanesulfonate is limited, the ethanesulfonate salt form has been documented for other ergot alkaloids. For example, "Ergotoxine-ethanesulfonate was recognized as a standard in the U.S. and British Pharmacopoeias" . This suggests that the ethanesulfonate form was valued for its properties in pharmaceutical applications.

Stability and Characteristics of Ethanesulfonate Salts

Ethanesulfonate salts of alkaloids generally exhibit enhanced stability and improved crystallization properties compared to their free base forms. In the case of ergotoxine, both methane- and ethanesulfonate forms were obtained as stable, crystalline derivatives . By analogy, ecboline ethanesulfonate might be expected to show similar improvements in stability and crystallinity compared to free ecboline.

Research Challenges and Gaps

Historical Identification Challenges

The historical literature highlights significant challenges in the identification and characterization of ergot alkaloids. As noted, "Too often the substances isolated were really only crude extracts of the drug instead of pure chemical compounds. The improper assignment of names to these extracts causes great confusion in an interpretation of the literature" . This historical context suggests that early reports of ecboline may have referred to impure mixtures rather than a single, well-defined compound.

Modern Analytical Approaches

Contemporary research on ergot alkaloids employs sophisticated analytical techniques that were unavailable during the initial identification of ecboline. These methods allow for more precise structural determination and purity assessment, which would be essential for characterizing ecboline ethanesulfonate comprehensively.

Future Research Directions

Future research on ecboline ethanesulfonate would benefit from:

-

Re-isolation and purification of ecboline from ergot sources using modern techniques

-

Synthesis and characterization of the ethanesulfonate salt

-

Comparative analysis with other ergot alkaloid ethanesulfonate derivatives

-

Evaluation of pharmacological properties and potential applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume